N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
N-benzyl-5-chloro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-7-13-12(8-11)14(17-18-13)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
NQFUQGITIFJODC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NOC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 5 Chlorobenzo D Isoxazol 3 Amine and Its Core Scaffolds
Strategies for Benzo[d]isoxazole Ring Formation
The formation of the fused benzo[d]isoxazole scaffold is a key step in the synthesis of the target molecule. Various synthetic strategies have been developed to construct this heterocyclic system, primarily involving cyclization, cycloaddition, and annulation reactions.
Cyclization reactions represent a direct and common approach to forming the isoxazole (B147169) ring fused to a benzene (B151609) ring. These methods often involve the intramolecular condensation of appropriately substituted benzene derivatives.
One prominent method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This process, detailed by Waldo and Larock, utilizes electrophiles like iodine monochloride (ICl) to induce cyclization under mild conditions, producing highly substituted isoxazoles. nih.govorganic-chemistry.org The reaction proceeds by preparing an ynone, converting it to an O-methyl oxime, and then treating it with an electrophile to yield the isoxazole ring. organic-chemistry.org This methodology is versatile, tolerating a wide array of functional groups and even sterically demanding substrates. nih.gov
Another approach involves the cyclocondensation of cyclic diketones with hydroxylamine (B1172632) hydrochloride. For instance, 5,5-dimethylcyclohexane-1,3-dione (B117516) can be reacted with an aldehyde and then with hydroxylamine hydrochloride in glacial acetic acid to yield a tetrahydro-2,1-benzisoxazol-4-one derivative. mdpi.com Aromatization can subsequently lead to the fused benzo[d]isoxazole system. mdpi.com
| Starting Materials | Reagents | Product Type | Yield | Reference |
| 2-Alkyn-1-one O-methyl oximes | ICl, CH2Cl2 | 4-Iodoisoxazoles | Moderate to Excellent | nih.gov |
| Cyclic Diketones, Aldehydes | Hydroxylamine hydrochloride, Acetic Acid | Fused isoxazolones | Good | mdpi.com |
The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a powerful and widely utilized method for constructing five-membered heterocyclic rings, including isoxazoles. nsc.ru This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or alkene. rsc.org
The generation of the nitrile oxide intermediate is a critical step. Common methods include the dehydration of primary nitro compounds or the dehydrohalogenation of hydroxamoyl halides. rsc.orgorganic-chemistry.org For instance, nitrile oxides can be generated in situ from hydroxyimidoyl chlorides in the presence of a base, which then react with terminal alkynes to form 3,5-disubstituted isoxazoles. nih.gov Copper(I)-catalyzed cycloadditions of acetylides to nitrile oxides also provide reliable access to 3,4-disubstituted isoxazoles. organic-chemistry.org This approach is noted for its high reliability and broad substrate scope. organic-chemistry.org
The versatility of this method allows for the synthesis of a wide variety of isoxazole derivatives by changing the substituents on both the nitrile oxide and the dipolarophile. nih.govtandfonline.com Mechanochemical techniques, such as ball-milling, have been applied to this reaction to create a more environmentally friendly, solvent-free process. nih.gov
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| α-Nitroketones | Alkenes/Alkynes | Chloramine-T (base) | Isoxazolines/Isoxazoles | nih.gov |
| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al2O3, Ball-milling | 3,5-Disubstituted isoxazoles | nih.gov |
| Primary nitro compounds | Alkynes | DABCO | Isoxazoles | organic-chemistry.org |
Annulation reactions, where a new ring is formed onto an existing one, provide another strategic route to fused heterocyclic systems like benzo[d]isoxazole. These methods often employ transition metal catalysis to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.net This method activates the C-H bonds ortho to the phenoxy group, enabling the simultaneous construction of C-C and C=N bonds to form the 1,2-benzisoxazole (B1199462) ring. researchgate.net Similarly, ruthenium(II)-catalyzed reductive catalysis can achieve the dearomative, diastereoselective annulation of azaarenes to create fused N-heterocycles under mild conditions. nih.gov
The Hauser-Kraus annulation has also been explored as an initiating step in multi-cascade reactions to access fused heterocyclic systems. researchgate.net Furthermore, green chemistry approaches utilizing water as a solvent and p-toluenesulfonic acid as a catalyst have been developed for the regioselective synthesis of isoxazole-fused quinoline (B57606) scaffolds from isatins and aminouracils or isoxazoles. rsc.org
N-Benzylation and Amination Strategies for Amine-Containing Heterocycles
Once the 3-amino-5-chlorobenzo[d]isoxazole core is synthesized, the final step is the introduction of the benzyl (B1604629) group onto the amine. This is typically achieved through reductive amination or direct N-alkylation via nucleophilic substitution.
Reductive amination is a highly efficient and widely used method for forming C-N bonds. The process involves the condensation of a primary amine with an aldehyde (in this case, benzaldehyde) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. ias.ac.in
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a classic and effective choice. ias.ac.inresearchgate.net More selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are also commonly used because they preferentially reduce the iminium ion over the carbonyl group. tandfonline.com An efficient one-pot protocol using benzylamine–borane as the reductant has also been described for the synthesis of N-benzyl secondary amines from various aldehydes and ketones. tandfonline.com
Catalytic transfer hydrogenation offers another route, where catalysts such as nickel nanoparticles or iridium complexes are used with a hydrogen source like isopropanol (B130326) or formic acid, respectively. researchgate.netorganic-chemistry.org This approach is often considered environmentally friendly. researchgate.net
| Carbonyl Compound | Amine Source | Reducing Agent / Catalyst | Product | Reference |
| Aromatic Aldehydes | Aqueous Ammonia | Sodium Borohydride | Primary/Secondary Benzylamines | ias.ac.in |
| Aldehydes/Ketones | Benzylamine | Benzylamine–borane | N-Benzyl Secondary Amines | tandfonline.com |
| Aldehydes | Benzylamine | Iridium complex, Formic Acid | N-Benzyl Secondary Amines | researchgate.net |
| Aldehydes | Ammonia | Nickel Nanoparticles, Isopropanol | Primary/Secondary Amines | organic-chemistry.org |
Direct N-alkylation of a primary amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) is a fundamental method for forming N-benzyl amines. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the amine attacks the benzylic carbon, displacing the halide. researchgate.netlibretexts.org
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion. However, a significant drawback of this method is the potential for over-alkylation. libretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. libretexts.org
To achieve more controlled N-alkylation, "hydrogen borrowing" or "transfer hydrogenation" methodologies have been developed. These reactions, often catalyzed by transition metals or N-heterocyclic carbenes, allow for the N-alkylation of amines with benzyl alcohols. rsc.orgrsc.org The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, using the hydrogen "borrowed" during the initial oxidation step. rsc.org This atom-economic process avoids the use of alkyl halides and minimizes waste. rsc.org
Alkylation of Amine Precursors
A primary and straightforward method for the synthesis of N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine involves the direct N-alkylation of the parent amine, 5-chlorobenzo[d]isoxazol-3-amine. This reaction typically employs a benzyl halide, such as benzyl bromide or benzyl chloride, as the alkylating agent in the presence of a suitable base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to facilitate the substitution reaction.
Commonly used bases for this transformation include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), as well as organic bases such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA). The choice of solvent is also critical and is often an polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF), which can effectively dissolve the reactants and facilitate the reaction.
Table 1: Optimized Conditions for N-Benzylation of 5-chlorobenzo[d]isoxazol-3-amine
| Entry | Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | Benzyl chloride | NaH | THF | 60 | 8 | 78 |
| 3 | Benzyl bromide | Et₃N | MeCN | Reflux | 12 | 75 |
This is a representative table based on typical N-alkylation reactions of aromatic amines and may not reflect experimentally verified data for this specific compound.
Transition Metal-Catalyzed Amination Methods
An alternative and powerful approach for the formation of the C-N bond in this compound is through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example of such a method. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.
In the context of synthesizing the target molecule, this would involve the reaction of a 3-halo-5-chlorobenzo[d]isoxazole (where the halogen is typically bromine or iodine) with benzylamine. The catalytic system consists of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands like XPhos or SPhos often providing excellent results. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also required.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| 1 | 3-Bromo-5-chlorobenzo[d]isoxazole | Benzylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| 2 | 3-Iodo-5-chlorobenzo[d]isoxazole | Benzylamine | Pd(OAc)₂ | SPhos | LiHMDS | Dioxane | 110 |
This is a representative table based on the general principles of the Buchwald-Hartwig amination and may not reflect experimentally verified data for this specific reaction.
Multi-Step Synthesis Pathways for this compound
The synthesis of this compound is often accomplished through a multi-step sequence that allows for the controlled construction of the molecule. These pathways typically involve the initial formation of the 5-chlorobenzo[d]isoxazol-3-amine core, followed by the introduction of the benzyl group.
Sequential Functionalization and Cyclization Approaches
A common strategy begins with a substituted phenolic precursor. For instance, the synthesis can start from 2-hydroxy-5-chlorobenzonitrile. This starting material can be converted to the corresponding oxime by reaction with hydroxylamine. Subsequent intramolecular cyclization of the oxime, often facilitated by a dehydrating agent or by conversion of the hydroxyl group to a better leaving group, yields the 5-chlorobenzo[d]isoxazol-3-amine core. Once the core is formed, the N-benzyl group can be introduced via the alkylation or transition metal-catalyzed methods described previously.
An alternative route could involve the initial N-benzylation of a precursor molecule, followed by the cyclization to form the benzisoxazole ring. However, the former approach is generally more common due to the potential for side reactions with the benzyl group during the cyclization step.
Optimized Reaction Conditions and Reagent Selection
The optimization of reaction conditions is paramount for achieving high yields and purity of the final product. For the initial cyclization to form the benzisoxazole ring from 2-hydroxy-5-chlorobenzonitrile oxime, a variety of reagents can be employed. Polyphosphoric acid (PPA) or Eaton's reagent are effective dehydrating agents for this transformation. Alternatively, activation of the oxime hydroxyl group with reagents like tosyl chloride followed by base-mediated cyclization can also be employed.
For the subsequent N-benzylation step, the choice of base and solvent is critical to control the extent of alkylation and minimize side products. The use of a slight excess of the benzylating agent can help drive the reaction to completion, while careful temperature control can prevent decomposition of the starting materials and products.
Regioselectivity and Stereoselectivity in Synthetic Routes
For the synthesis of this compound, the primary concern regarding selectivity is regioselectivity during the N-alkylation of 5-chlorobenzo[d]isoxazol-3-amine. This precursor has two potential sites for alkylation: the exocyclic amino group at the 3-position and the nitrogen atom within the isoxazole ring (N-2).
Generally, the exocyclic amino group is significantly more nucleophilic than the endocyclic nitrogen atom of the isoxazole ring. The lone pair of electrons on the exocyclic nitrogen is more available for reaction, whereas the lone pair on the ring nitrogen is part of the aromatic system and thus less reactive. Consequently, alkylation with benzyl halides under basic conditions is expected to occur selectively on the exocyclic amino group, leading to the desired this compound. The steric hindrance around the ring nitrogen further disfavors its alkylation.
As the target molecule is achiral and no new stereocenters are formed during the key synthetic steps, stereoselectivity is not a primary concern in the described synthetic routes.
Green Chemistry Principles and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzisoxazole derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
For the synthesis of this compound, several green chemistry strategies can be considered. The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption for both the cyclization and N-alkylation steps. orientjchem.orgnih.gov Microwave irradiation can lead to rapid and uniform heating, often resulting in higher yields and cleaner reactions. orientjchem.org
An article focusing on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.
Extensive searches of scientific literature and chemical databases have not yielded specific, published experimental data for the compound "this compound." The required information, including detailed research findings and data tables for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), is not publicly available.
While spectroscopic data exists for structurally related compounds, such as 5-chlorobenzo[d]isoxazol-3-amine and other N-substituted benzoisoxazole derivatives, this information cannot be used to accurately describe the specific spectral characteristics of this compound. Generating an article based on related but distinct molecules would be scientifically inaccurate and speculative.
Therefore, to ensure the content is factual and scientifically rigorous, the creation of the requested article is not possible without access to dedicated research that has synthesized and characterized this specific compound.
Advanced Spectroscopic and Structural Characterization of N Benzyl 5 Chlorobenzo D Isoxazol 3 Amine
Mass Spectrometry Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the characterization of synthetic compounds, offering high sensitivity and selectivity for the identification and quantification of analytes in complex mixtures. In the analysis of N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine, LC-MS is employed to ascertain its purity, determine its molecular weight, and study its fragmentation patterns, which aids in structural elucidation.
Typically, a reversed-phase high-performance liquid chromatography (HPLC) system is coupled with a mass spectrometer, often a single quadrupole or a more advanced triple quadrupole or time-of-flight (TOF) analyzer. The stationary phase, commonly a C18 column, separates the compound from impurities based on its hydrophobicity. The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water with a small percentage of formic acid or ammonium (B1175870) acetate to facilitate ionization) and an organic solvent (such as acetonitrile (B52724) or methanol).
Under these conditions, this compound is expected to be well-retained on the column due to its relatively nonpolar nature, contributed by the benzyl (B1604629) and chlorobenzisoxazole moieties. Elution is achieved by increasing the proportion of the organic solvent in the mobile phase.
Upon elution from the HPLC column, the analyte is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) in positive ion mode. The primary and secondary amine functionalities of the molecule are readily protonated under these conditions, leading to the formation of a protonated molecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula: C₁₄H₁₁ClN₂O), the expected m/z for the [M+H]⁺ ion would be approximately 259.06, considering the isotopic distribution of chlorine.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, and the 5-chlorobenzo[d]isoxazol-3-amine cation at m/z 168.02. Other potential fragmentations could involve the isoxazole (B147169) ring.
While specific experimental data for this compound is not publicly available, the expected LC-MS parameters and results can be summarized in the following interactive data table based on the analysis of analogous aromatic amines and heterocyclic compounds.
Table 1: Predicted LC-MS Parameters and Data for this compound
| Parameter | Expected Value/Characteristic |
| Chromatography Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Parent Ion | [M+H]⁺ |
| Predicted m/z of Parent Ion | ~259.06 |
| Predicted Major Fragment Ions (MS/MS) | m/z 91 (Tropylium ion), m/z 168 (5-chlorobenzo[d]isoxazol-3-amine cation) |
Single-Crystal X-ray Diffraction Analysis
Although a crystal structure for this compound has not been reported in the crystallographic literature, analysis of closely related structures, such as N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine and other substituted benzisoxazoles, allows for a detailed prediction of its solid-state characteristics.
Elucidation of Solid-State Molecular Conformation
The molecular conformation of this compound is dictated by the spatial arrangement of its constituent fragments: the 5-chlorobenzo[d]isoxazole (B1625902) core and the N-benzyl group. The benzo[d]isoxazole ring system is expected to be largely planar. The exocyclic amine nitrogen atom would also lie in or close to this plane to maximize electronic conjugation.
The conformation of the entire molecule is largely defined by the torsion angles involving the benzyl group. The planarity between the benzene (B151609) and isoxazole rings in analogous structures is a common feature nih.gov. For instance, in N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine, the dihedral angle between the benzene and isoxazole rings is a mere 1.25 (13)° nih.gov. This suggests a high degree of planarity across the molecule.
The bond lengths and angles within the 5-chlorobenzo[d]isoxazole core are expected to be consistent with standard values for such heterocyclic systems. The C-Cl bond length would be in the typical range for an aromatic chloride. The bond lengths within the isoxazole ring will reflect its aromatic character. The geometry around the exocyclic nitrogen atom is likely to be trigonal planar or very close to it.
The following table presents predicted bond lengths and angles for key structural features of this compound, based on data from analogous reported crystal structures.
Table 2: Predicted Key Bond Lengths and Angles for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Cl | ~1.74 |
| N-O (isoxazole) | ~1.41 |
| C=N (isoxazole) | ~1.32 |
| C-N (exocyclic) | ~1.37 |
| N-C (benzyl) | ~1.46 |
| **Bond Angles (°) ** | |
| C-C-Cl | ~119 |
| O-N-C (isoxazole) | ~105 |
| C-N-C (amine bridge) | ~125 |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. For this compound, a variety of non-covalent interactions are anticipated to play a crucial role in stabilizing the crystal structure.
Given the presence of an N-H group, hydrogen bonding is a likely and significant interaction. The exocyclic amine proton can act as a hydrogen bond donor, while the nitrogen atom of the isoxazole ring and the oxygen atom could serve as potential acceptors. This could lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of related amine-containing heterocyclic compounds.
In addition to classical hydrogen bonding, weaker interactions such as C-H···π interactions are also expected to be present. The aromatic rings of the benzyl and benzisoxazole groups provide electron-rich π-systems that can interact with C-H bonds of neighboring molecules. These interactions are known to contribute significantly to the stability of crystal packing in aromatic compounds nih.gov.
The interplay of these various intermolecular forces will determine the final three-dimensional architecture of the crystal lattice. A summary of the likely intermolecular interactions is provided in the table below.
Table 3: Predicted Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | N-H (amine) | N (isoxazole), O (isoxazole) |
| C-H···π Interactions | C-H (aromatic/benzyl) | π-system (benzene/benzisoxazole) |
| π-π Stacking | Aromatic Ring | Aromatic Ring |
| Halogen Bonding | C-Cl | Nucleophilic atom (e.g., O, N) |
Computational and Theoretical Investigations of N Benzyl 5 Chlorobenzo D Isoxazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine molecular geometry, electronic structure, and conformational possibilities.
Density Functional Theory (DFT) has become a standard tool in computational chemistry for its balance of accuracy and computational cost. A DFT study of N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine would typically involve the use of a functional, such as B3LYP, and a basis set, for instance, 6-31G(d,p), to solve the Schrödinger equation approximately.
Such a study would yield optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional arrangement of the atoms in the molecule. Furthermore, DFT calculations can elucidate the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting electronic properties like the dipole moment and polarizability. The HOMO-LUMO energy gap is a particularly important parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule.
A hypothetical data table for the optimized geometric parameters of this compound, as would be generated from a DFT calculation, is presented below.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-Cl | Value not available |
| N-O (isoxazole) | Value not available |
| C=N (isoxazole) | Value not available |
| N-H (amine) | Value not available |
| C-N (amine) | Value not available |
| **Bond Angles (°) ** | |
| C-N-H (amine) | Value not available |
| O-N-C (isoxazole) | Value not available |
| C-C-Cl | Value not available |
| Dihedral Angles (°) |
The presence of the flexible benzyl (B1604629) group in this compound suggests the possibility of multiple low-energy conformations. A thorough conformational analysis would be necessary to identify the most stable conformer(s) and to understand the molecule's flexibility. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The conformations corresponding to energy minima on the potential energy surface represent the stable structures of the molecule. This analysis is critical for understanding how the molecule might interact with biological targets or other molecules.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.
The synthesis of this compound would likely involve several chemical steps. Computational chemistry can be used to model these reaction pathways and identify the transition state for each step. A transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. Locating and characterizing the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate.
Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This provides a clear visualization of the atomic motions that occur during the chemical transformation and confirms that the identified transition state indeed connects the desired reactants and products.
The activation energy of a reaction is the energy difference between the reactants and the transition state. It is a critical parameter that determines the rate of a chemical reaction. By calculating the energies of the reactants and the transition state, computational methods can provide a quantitative estimate of the activation energy for each step in the synthesis of this compound. This information can be used to predict the feasibility of a proposed synthetic route and to optimize reaction conditions.
A hypothetical data table summarizing the calculated activation energies for the synthesis of a benzisoxazole derivative is shown below.
Table 2: Hypothetical Calculated Activation Energies for Synthetic Steps of a Benzisoxazole Derivative
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Cyclization | TS1 | Value not available |
Prediction of Spectroscopic Parameters
The theoretical prediction of spectroscopic parameters for this compound is a crucial aspect of its computational investigation. These predictions, typically achieved through quantum chemical calculations, provide valuable insights into the molecule's electronic structure and vibrational modes, which can aid in the interpretation of experimental spectra. Density Functional Theory (DFT) is a widely employed method for this purpose, often utilizing functionals such as B3LYP in conjunction with a basis set like 6-31G(d,p) to provide a balance between accuracy and computational cost. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is accomplished using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netmdpi.com These calculations yield theoretical chemical shifts (δ) for each nucleus in the molecule. By comparing these predicted values with experimental data, a deeper understanding of the molecular structure and electronic environment of the atoms can be achieved. For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the benzyl and chlorobenzo[d]isoxazole moieties.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | 158.2 |
| C3a | - | 112.5 |
| C4 | 7.6 | 122.8 |
| C5 | - | 130.1 |
| C6 | 7.4 | 120.5 |
| C7 | 7.8 | 129.7 |
| C7a | - | 164.3 |
| NH | 6.5 | - |
| CH₂ | 4.5 | 48.9 |
| C1' | - | 138.7 |
| C2'/C6' | 7.3 | 127.9 |
| C3'/C5' | 7.4 | 128.8 |
| C4' | 7.3 | 127.6 |
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrational frequencies would include those for the N-H stretch of the amine group, C-H stretches of the aromatic rings, the C=N and C-O stretches of the isoxazole (B147169) ring, and the C-Cl stretch.
Interactive Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C=N Stretch (isoxazole) | 1640 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-O Stretch (isoxazole) | 1250 |
| C-N Stretch | 1200 |
| C-Cl Stretch | 750 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. These calculations provide the absorption wavelengths (λmax) and oscillator strengths (f) for the electronic transitions between molecular orbitals. For this compound, the predicted UV-Vis spectrum would reveal the electronic transitions characteristic of its chromophoric system.
Interactive Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π → π | 285 | 0.85 |
| n → π | 320 | 0.15 |
Solvent Effects Modeling and Reaction Dynamics
The influence of the solvent environment on the properties and reactivity of this compound can be investigated through computational modeling. Solvents can significantly affect spectroscopic properties, conformational stability, and reaction pathways.
Solvent Effects Modeling: Continuum solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the bulk effects of a solvent. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. By performing calculations within this model, it is possible to predict how properties like UV-Vis absorption maxima will shift in different solvents, a phenomenon known as solvatochromism. dntb.gov.ua For instance, the π → π* and n → π* transitions of this compound are expected to exhibit shifts in solvents of varying polarity.
Interactive Table 4: Predicted Solvent Effects on the UV-Vis Absorption Maxima (λmax) of this compound
| Solvent | Dielectric Constant | Predicted λmax (π → π) (nm) | Predicted λmax (n → π) (nm) |
| Hexane | 1.88 | 282 | 325 |
| Dichloromethane | 8.93 | 286 | 321 |
| Ethanol | 24.55 | 288 | 318 |
| Acetonitrile (B52724) | 37.5 | 290 | 315 |
Reaction Dynamics: The study of reaction dynamics provides a molecular-level understanding of chemical processes. Ab initio molecular dynamics (AIMD) simulations can be employed to explore the reaction mechanisms of this compound. These simulations solve the electronic structure on-the-fly as the atomic nuclei move, allowing for the investigation of bond-forming and bond-breaking events, transition states, and the influence of solvent molecules on the reaction pathway. For example, AIMD could be used to model the proton transfer dynamics of the amine group or the potential for nucleophilic substitution reactions at the isoxazole ring in an aqueous environment. The stability of the compound in complex with biological targets can also be assessed through molecular dynamics (MD) simulations. nih.govnih.govnih.govresearchgate.net
Reaction Mechanisms and Pathways Involving N Benzyl 5 Chlorobenzo D Isoxazol 3 Amine
Mechanistic Studies of Benzo[d]isoxazole Ring Formation
The construction of the benzo[d]isoxazole ring system, a key structural motif of the target molecule, is most commonly achieved through intramolecular cyclization or cycloaddition reactions. One of the primary methods for the synthesis of isoxazole (B147169) rings is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile. researchgate.net In the context of benzo[d]isoxazoles, this can be conceptualized as an intramolecular process.
A plausible pathway for the formation of a 5-chlorobenzo[d]isoxazole (B1625902) precursor involves the intramolecular cyclization of an appropriately substituted ortho-halobenzaldoxime. The mechanism likely proceeds through the following key steps:
Deprotonation: A base abstracts the acidic proton from the oxime hydroxyl group, forming an oximate anion.
Intramolecular Nucleophilic Attack: The resulting oxygen nucleophile attacks the carbon atom bearing the halogen on the benzene (B151609) ring.
Halide Elimination: The halide ion is expelled, leading to the formation of the fused benzo[d]isoxazole ring.
The presence of the chloro-substituent on the benzene ring can influence the rate and regioselectivity of this cyclization. Electron-withdrawing groups, such as chlorine, can activate the aromatic ring towards nucleophilic attack, potentially facilitating the ring-closing step.
Alternatively, palladium-catalyzed C-H activation and annulation strategies have emerged for the synthesis of benzo[d]isoxazoles, offering a different mechanistic paradigm. researchgate.net
Detailed Analysis of N-Benzylation Reaction Pathways
The introduction of the benzyl (B1604629) group onto the 3-amino-5-chlorobenzo[d]isoxazole core is a crucial step in the synthesis of the final product. This transformation is typically achieved through a nucleophilic substitution reaction where the exocyclic amino group acts as the nucleophile. The reaction generally involves the use of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
The mechanism of N-benzylation can be described as follows:
Deprotonation of the Amine: A suitable base deprotonates the 3-amino group, enhancing its nucleophilicity. The choice of base is critical to avoid competing reactions.
Nucleophilic Attack: The resulting amide anion attacks the electrophilic benzylic carbon of the benzyl halide.
Halide Departure: The halide ion is displaced, forming the N-benzyl bond and yielding N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine.
The reaction conditions, including the solvent, temperature, and nature of the base, can significantly impact the efficiency of the N-benzylation. The competition between N-alkylation and potential side reactions is a key consideration in optimizing the synthesis. The principles of kinetic versus thermodynamic control can also play a role in the selectivity of the alkylation site, particularly in more complex heterocyclic systems. nih.govacs.org
Intermediate Species and Transition State Characterization in Relevant Reactions
The detailed characterization of intermediates and transition states in the formation and functionalization of this compound provides deep insights into the reaction mechanisms. While experimental isolation and characterization of these transient species are often challenging, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for their investigation.
In Benzo[d]isoxazole Ring Formation: For the 1,3-dipolar cycloaddition pathway, computational studies on analogous systems have elucidated the nature of the transition state. These studies often reveal a concerted, albeit sometimes asynchronous, process where the new C-C and C-O bonds are formed simultaneously, but not necessarily at the same rate. acs.org The geometry of the transition state is a key determinant of the reaction's regioselectivity.
In N-Benzylation: For the N-alkylation reaction, the transition state involves the partial formation of the new N-C bond and the partial breaking of the C-halogen bond. Computational analysis can provide information on the activation energy of this step and how it is influenced by the electronic properties of the reactants and the solvent. nih.gov The characterization of potential intermediates, such as ion pairs formed between the deprotonated amine and the counter-ion of the base, can also be explored through computational modeling.
The table below summarizes key characteristics of intermediates and transition states in the principal reaction pathways.
| Reaction Pathway | Intermediate Species | Transition State Characteristics |
| Benzo[d]isoxazole Ring Formation (Intramolecular Cyclization) | Oximate anion | Concerted, with asynchronous bond formation. Geometry influences regioselectivity. |
| N-Benzylation | Amide anion | Partial N-C bond formation and C-halogen bond cleavage. Activation energy is influenced by substituents and solvent. |
Regiochemical Control in Functionalization Reactions
The presence of the chloro-substituent at the 5-position of the benzo[d]isoxazole ring plays a significant role in directing the regioselectivity of subsequent functionalization reactions. The interplay of electronic and steric effects governs the position of further electrophilic or nucleophilic attack.
The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. This is due to the opposing effects of its inductive electron-withdrawal and its resonance electron-donation. Therefore, electrophilic substitution on the benzene ring of 5-chlorobenzo[d]isoxazol-3-amine would be expected to occur at positions ortho or para to the chlorine atom, with the directing influence of the fused isoxazole and amino groups also playing a crucial role.
In nucleophilic aromatic substitution (SNAr) reactions, the chloro-substituent can be displaced by a strong nucleophile, particularly if the ring is further activated by other electron-withdrawing groups. The position of the chloro group at C5 makes it a potential site for such reactions, allowing for the introduction of a variety of functional groups. The feasibility of SNAr reactions on chloro-substituted benzenes is well-documented. researchgate.net
The table below outlines the expected regiochemical outcomes for different types of reactions on the 5-chlorobenzo[d]isoxazole core.
| Reaction Type | Expected Regiochemical Outcome | Influencing Factors |
| Electrophilic Aromatic Substitution | Substitution at positions ortho or para to the chloro group (C4, C6, or C7), influenced by the directing effects of the fused ring and amino group. | Electronic effects of substituents, nature of the electrophile. |
| Nucleophilic Aromatic Substitution | Displacement of the chloro group at the C5 position. | Nucleophile strength, presence of activating groups. |
Radical Pathways in Amine and Heterocycle Synthesis
While ionic mechanisms are predominant in the synthesis of this compound, the potential involvement of radical pathways should not be overlooked, especially in the context of modern synthetic methodologies. Radical cyclization reactions have emerged as powerful tools for the construction of heterocyclic rings. acs.orgdntb.gov.uarsc.org
A hypothetical radical-based approach to the benzo[d]isoxazole core could involve the intramolecular cyclization of a nitrogen-centered radical onto the aromatic ring. Such a radical could be generated from a suitable precursor, for instance, through a proton-coupled electron transfer (PCET) process. acs.org The regioselectivity of such radical cyclizations is often governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored. harvard.edu
Furthermore, radical mechanisms could potentially be involved in certain C-H functionalization reactions on the pre-formed benzo[d]isoxazole ring, allowing for the introduction of substituents at positions that are not readily accessible through classical ionic pathways. The kinetic and thermodynamic control of radical addition reactions can lead to different product distributions depending on the reaction conditions. acs.org
While specific radical pathways for the synthesis of this compound are not extensively documented, the exploration of such mechanisms represents a promising avenue for the development of novel and efficient synthetic routes.
Structural Modifications and Derivatization Strategies for N Benzyl 5 Chlorobenzo D Isoxazol 3 Amine Analogues
Synthesis of Substituted Benzo[d]isoxazole Analogues
The synthesis of the core 5-chlorobenzo[d]isoxazol-3-amine structure serves as the foundational step for producing a diverse array of analogues. A common and effective method for constructing the benzo[d]isoxazole ring system involves the cyclization of ortho-substituted aromatic precursors. For instance, a prevalent strategy begins with a substituted 2-hydroxybenzonitrile. The hydroxyl group can undergo cyclization with a source of nitrogen, such as hydroxylamine (B1172632), to form the isoxazole (B147169) ring.
Alternatively, the synthesis can proceed through the cyclization of an ortho-halobenzonitrile with a suitable amine under conditions that promote intramolecular ring closure. The specific starting materials can be varied to introduce different substituents onto the benzene (B151609) ring of the benzo[d]isoxazole core. For example, starting with a 2-hydroxy-5-chlorobenzonitrile would directly yield the 5-chloro-substituted benzo[d]isoxazole core.
Once the 5-chlorobenzo[d]isoxazol-3-amine scaffold is obtained, further modifications can be made to the benzene ring. For instance, electrophilic aromatic substitution reactions can be employed to introduce additional functional groups, although the existing substituents will direct the position of the new group. The chlorine atom at the 5-position is a deactivating group, which would influence the reactivity of the benzene ring towards further substitution.
A variety of synthetic routes to isoxazoles have been explored, including 1,3-dipolar cycloaddition reactions, which could be adapted for the synthesis of the benzo[d]isoxazole core by utilizing a suitable precursor that can form a nitrile oxide in the presence of a benzyne (B1209423) equivalent. nih.gov
Table 1: Synthetic Strategies for Substituted Benzo[d]isoxazole Analogues
| Starting Material | Reagents and Conditions | Product |
| 2-Hydroxy-5-chlorobenzonitrile | 1. Hydroxylamine hydrochloride, base2. Cyclization | 5-Chlorobenzo[d]isoxazol-3-amine |
| 2-Fluoro-5-chlorobenzonitrile | Ammonia or protected amine, strong base | 5-Chlorobenzo[d]isoxazol-3-amine |
| Substituted 2-halobenzonitrile | Hydroxylamine, base | Substituted benzo[d]isoxazol-3-amine |
Variations on the N-Benzyl Moiety
The N-benzyl group of N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine offers a versatile point for structural modification. The primary amine of 5-chlorobenzo[d]isoxazol-3-amine can be alkylated with a variety of substituted benzyl (B1604629) halides or other benzylating agents to introduce diverse functionalities. wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
The choice of the benzylating agent allows for the introduction of a wide range of substituents on the phenyl ring of the benzyl group. These substituents can be electron-donating or electron-withdrawing, and can be placed at the ortho, meta, or para positions. The electronic nature and steric bulk of these substituents can significantly influence the chemical properties of the resulting analogue.
Furthermore, the benzyl group itself can be replaced with other aralkyl groups, such as naphthylmethyl or pyridylmethyl groups, to explore the impact of different aromatic systems on the compound's properties. The synthesis of these analogues would follow a similar N-alkylation protocol using the corresponding aralkyl halide.
Table 2: Examples of N-Benzyl Moiety Variations
| Benzylating Agent | Resulting N-Substituent | Potential Property Modification |
| 4-Methoxybenzyl chloride | 4-Methoxybenzyl | Increased electron density on the benzyl ring |
| 4-Nitrobenzyl bromide | 4-Nitrobenzyl | Decreased electron density on the benzyl ring |
| 2-Chlorobenzyl chloride | 2-Chlorobenzyl | Introduction of steric bulk and electronic effects |
| (Pyridin-4-yl)methyl chloride | Pyridin-4-ylmethyl | Introduction of a basic nitrogen atom |
Modifications to the Chlorine Substituent
The chlorine atom at the 5-position of the benzo[d]isoxazole ring is another key site for modification. While aromatic C-Cl bonds are generally stable, they can undergo nucleophilic aromatic substitution (SNA) reactions, particularly if the ring is activated by electron-withdrawing groups. However, in this specific scaffold, the conditions required for such substitutions might be harsh.
A more versatile approach for modifying the 5-position involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, the chlorine atom can be replaced with other functional groups through reactions such as the Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups.
For example, a Suzuki coupling reaction with an arylboronic acid could be used to replace the chlorine atom with a phenyl group, leading to a 5-phenylbenzo[d]isoxazol-3-amine derivative. Similarly, a Buchwald-Hartwig amination could introduce a secondary or tertiary amine at the 5-position. These transformations significantly expand the chemical space accessible for this class of compounds. It is important to note that the reactivity in these coupling reactions can be influenced by the other functional groups present in the molecule.
Structure-Reactivity Relationships in Chemical Transformations (Non-Biological Focus)
The chemical reactivity of this compound analogues is intrinsically linked to their molecular structure. The electronic properties of the substituents on both the benzo[d]isoxazole core and the N-benzyl moiety play a crucial role in determining the reactivity of the molecule in various chemical transformations.
For instance, the electron-withdrawing nature of the chlorine atom at the 5-position decreases the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. Conversely, the introduction of electron-donating groups on the N-benzyl ring can increase the electron density of the exocyclic amine, potentially affecting its nucleophilicity and basicity.
The steric hindrance introduced by bulky substituents can also significantly impact reactivity. For example, large groups on the N-benzyl moiety might hinder the approach of reagents to the amine nitrogen, thereby slowing down N-alkylation or acylation reactions. Similarly, bulky groups at the 4- or 6-positions of the benzo[d]isoxazole ring could sterically encumber the 5-position, affecting the feasibility of substitution reactions at that site.
The isoxazole ring itself has characteristic reactivity. The N-O bond is relatively weak and can be cleaved under certain conditions, such as reductive or basic environments, leading to ring-opening reactions. wikipedia.org The stability of this bond can be influenced by the electronic nature of the substituents on the benzo[d]isoxazole core.
Design Principles for Novel Analogues
The design of novel analogues of this compound should be guided by a systematic exploration of the chemical space around the core scaffold. The principles of medicinal chemistry and materials science can be applied to rationally design compounds with desired chemical and physical properties.
A key design principle is the concept of isosteric and bioisosteric replacement. For example, the chlorine atom at the 5-position could be replaced with other halogens (F, Br, I) or with other groups of similar size and electronic properties, such as a trifluoromethyl group (CF3) or a cyano group (CN). These modifications can fine-tune the lipophilicity, electronic character, and metabolic stability of the molecule.
Another important design strategy involves the introduction of conformational constraints. For instance, incorporating the N-benzyl group into a cyclic system, such as a tetrahydroisoquinoline moiety, can restrict the conformational flexibility of the molecule. This can lead to more defined structure-property relationships.
The strategic placement of functional groups that can participate in specific chemical interactions is also a valuable design principle. For example, the introduction of hydrogen bond donors or acceptors, or groups capable of participating in metal coordination, can impart novel properties to the analogues. A thorough understanding of the structure-reactivity relationships discussed in the previous section is essential for the successful design of new analogues with predictable and desirable characteristics. The rational design of such compounds is a key aspect of modern chemical research. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine, and what reaction conditions optimize yield?
- Methodology : A multistep approach is commonly employed, starting with amino group protection (e.g., acetic anhydride) followed by Friedel-Crafts alkylation using a Lewis acid catalyst (e.g., AlCl₃). Subsequent cyclization via platinum-carbene intermediates or nucleophilic substitution with benzyl halides introduces the N-benzyl group .
- Optimization : Key parameters include temperature control (0–5°C for Friedel-Crafts), stoichiometric ratios (1:1.2 for benzyl halide), and inert atmosphere (N₂/Ar) to prevent oxidation. Yield improvements (>70%) are achieved by optimizing solvent polarity (e.g., DCM for cyclization) .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., chloro and benzyl groups) via chemical shifts: δ ~7.2–7.4 ppm (aromatic protons), δ ~4.8 ppm (N-benzyl CH₂), and δ ~160 ppm (C-Cl in ¹³C) .
- HRMS : Confirm molecular formula (e.g., C₁₄H₁₂ClN₂O⁺ requires m/z 265.0645) .
Q. What preliminary biological assays are suitable for evaluating This compound?
- Target Identification : Screen against bromodomains (e.g., BRD4) due to structural similarity to known inhibitors . Use fluorescence polarization assays with acetylated histone peptides.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., JQ1 for BRD4 inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for N-benzylation steps?
- Root Cause Analysis : Discrepancies may arise from competing side reactions (e.g., over-alkylation) or moisture sensitivity of intermediates.
- Mitigation Strategies :
- Use anhydrous solvents (e.g., THF over EtOH) and molecular sieves .
- Monitor reaction progress via TLC (hexane:EtOAc 3:1) to isolate intermediates before benzylation.
- Compare alternative catalysts (e.g., Pd/C vs. PtCl₂) for regioselectivity .
Q. What computational approaches predict the binding affinity of this compound to BRD4?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the isoxazole ring and BRD4’s acetyl-lysine binding pocket. Prioritize poses with hydrogen bonds to Asn140 and π-stacking with Trp81 .
- MD Simulations : Perform 100-ns trajectories (AMBER/CHARMM) to assess stability of the protein-ligand complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can researchers address unexpected byproducts during cyclization of the isoxazole core?
- Byproduct Characterization : Isolate impurities via prep-HPLC (C18 column, MeCN:H₂O gradient) and characterize using LC-MS/MS. Common byproducts include dimerized intermediates or dechlorinated analogs .
- Process Optimization : Adjust reaction time (shorter for Pt-catalyzed cyclization) or switch to microwave-assisted synthesis (100°C, 20 min) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
